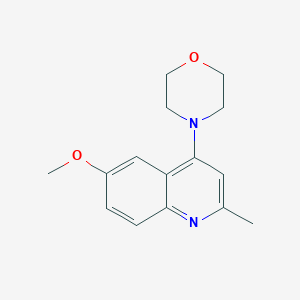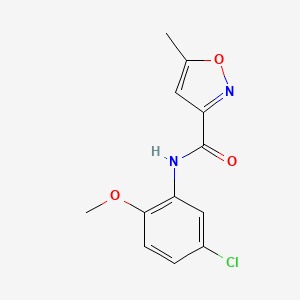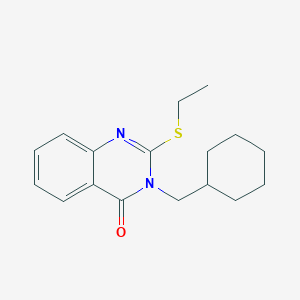
6-methoxy-2-methyl-4-(4-morpholinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives like 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline often involves multiple steps, including Buchwald–Hartwig amination, which is a pivotal reaction in forming C-N bonds in aromatic compounds. For example, a related synthesis process was reported for 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination, starting from 6-bromoquinoline precursors (Bonacorso et al., 2018). This method highlights the complexity and the efficiency of the synthesis processes involved in obtaining such quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline, is characterized by the presence of aromatic heterocycles, which significantly influence their chemical behavior and interactions. The photophysical analyses of similar compounds have indicated intraligand and charge-transfer type transitions, corroborating the aromatic nature of these heterocycle moieties (Bonacorso et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, showcasing their reactive nature. For instance, nucleophilic substitution reactions are common, as seen in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups undergo substitution (Dyablo et al., 2015). These reactions are crucial for modifying the chemical structure and properties of quinoline derivatives.
Physical Properties Analysis
The physical properties of 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline, such as solubility, melting point, and stability, are influenced by its molecular structure. For instance, the stability of similar compounds against light and heat has been noted, with no degradation observed under specific conditions, indicating their robustness (Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, and other reagents, are pivotal for understanding the behavior of quinoline derivatives. The strong interactions of similar quinolines with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, highlight their potential in bio-molecular binding and interactions (Bonacorso et al., 2018).
科学的研究の応用
Synthesis and Photophysical Properties
One study describes the synthesis of a series of quinolines, including derivatives similar to 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline, through Buchwald–Hartwig amination. These compounds exhibit strong interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions, indicating their utility in studies involving DNA (Bonacorso et al., 2018).
Fluorescent Labeling Reagent
6-Methoxy-4-quinolone, a related compound, demonstrates strong fluorescence and stability in a wide pH range, making it an excellent candidate for biomedical analysis. Its derivative, designed for fluorescent labeling, shows promising application in the determination of carboxylic acids, indicating the potential of 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline in similar applications (Hirano et al., 2004).
Chemical Transformations and Biological Evaluations
Research on 6-methoxy-2-arylquinoline analogues, closely related to the compound , has been conducted to investigate their potential as P-glycoprotein inhibitors, a crucial aspect in overcoming drug resistance in cancer therapy. This study highlights the compound's potential in biomedical research, particularly in enhancing the efficacy of chemotherapeutic agents (Aboutorabzadeh et al., 2018).
Anticorrosion and Antiviral Activities
Furthermore, the corrosion inhibition properties of novel quinoline derivatives on iron have been explored through computational studies, suggesting their application in protecting metals from corrosion. This indicates the versatility of quinoline compounds in industrial applications as well (Erdoğan et al., 2017). Additionally, certain indolo[2,3-b]quinoline derivatives have shown anticancer and antiviral activities, underscoring the potential of 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline in medical research (Shibinskaya et al., 2010).
特性
IUPAC Name |
4-(6-methoxy-2-methylquinolin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-9-15(17-5-7-19-8-6-17)13-10-12(18-2)3-4-14(13)16-11/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIUMDVSKSVQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxy-2-methylquinolin-4-yl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)


![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)


![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)
![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)
![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)

